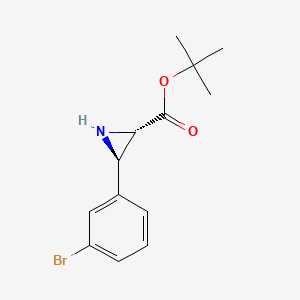

trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

CAS No.: 1980008-30-7

Cat. No.: VC5975959

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1980008-30-7 |

|---|---|

| Molecular Formula | C13H16BrNO2 |

| Molecular Weight | 298.18 |

| IUPAC Name | tert-butyl (2S,3S)-3-(3-bromophenyl)aziridine-2-carboxylate |

| Standard InChI | InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |

| Standard InChI Key | GEQXUJINCDLMHK-MNOVXSKESA-N |

| SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |

Introduction

Structural Characteristics and Stereochemistry

The molecular architecture of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is defined by its aziridine ring, a strained three-membered cycle with nitrogen at position 1. The trans configuration refers to the spatial arrangement of the tert-butyl ester and 3-bromophenyl groups on the aziridine ring, which occupy opposite positions relative to the nitrogen atom . This stereochemical assignment is critical for the compound’s reactivity and interactions in synthetic pathways.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate | |

| CAS Number | 1980008-30-7 | |

| MDL Number | MFCD26936316 | |

| Molecular Formula | C₁₃H₁₆BrNO₂ | |

| Molecular Weight | 298.18 g/mol | |

| SMILES Notation | CC(C)(C)OC(=O)[C@@H]1C@HC2=CC(=CC=C2)Br |

The stereochemistry is further clarified by the SMILES notation, which specifies the absolute configuration as (2S,3R) . The tert-butyl group enhances steric bulk, influencing the compound’s solubility and stability, while the bromine atom on the phenyl ring provides a site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings .

Physicochemical Properties

Trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate exhibits properties typical of aziridine derivatives, including moderate polarity and sensitivity to acidic conditions due to the strained ring’s propensity for ring-opening reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 298.18 g/mol | |

| Storage Temperature | Ambient | |

| Density | Not reported | — |

| Melting Point | Not reported | — |

| Solubility | Not reported | — |

Applications in Chemical Research

Aziridines are valued in organic synthesis for their reactivity as electrophiles, enabling ring-opening reactions to form amines, amino alcohols, and other nitrogen-containing compounds. The bromine atom on the phenyl ring of trans-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate offers a handle for further functionalization, making it a candidate for:

-

Pharmaceutical Intermediates: Serving as a precursor in the synthesis of bioactive molecules, particularly those requiring chiral amine motifs .

-

Ligand Design: The bromine atom can be replaced via metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, aiding in the development of catalysts or coordination complexes .

-

Polymer Chemistry: Aziridines are used in the production of polyamines, which have applications in adhesives and coatings.

The compound’s regulated status, as noted by VWR, implies its use in controlled environments, likely for high-value applications in medicinal chemistry or materials science .

| Aspect | Detail | Source |

|---|---|---|

| Regulatory Status | Restricted; requires licensing | |

| Safety Precautions | Handle in ventilated areas; avoid inhalation | |

| Hazard Classification | Not explicitly reported | — |

VWR mandates that purchasers provide a "license or declaration of use" prior to procurement, indicating compliance with international chemical control regulations . While specific hazard data (e.g., GHS classifications) are unavailable, the recommendation for ambient storage suggests moderate stability without extreme sensitization risks .

| Parameter | Detail | Source |

|---|---|---|

| Supplier | Apollo Scientific | |

| Packaging Options | 1 g, 250 mg | |

| Price (1 g) | 509 EUR | |

| Storage Recommendations | Ambient temperature |

Users must verify organizational permissions for purchase, as the compound may be restricted internally by institutional policies . The limited stock noted by VWR underscores its niche application and the importance of advance planning for procurement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume